

Defining the Mechanism of Action of INCB059872 using PRO-seq Analysis

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Compound of Interest		
Compound Name:	INCB059872	
Cat. No.:	B1192888	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in transcriptional regulation. This document provides a detailed overview of the mechanism of action of **INCB059872**, with a particular focus on how Precision Run-On sequencing (PRO-seq) has been instrumental in elucidating its effects on nascent transcription. We present comprehensive protocols for PRO-seq, Chromatin Immunoprecipitation sequencing (ChIP-seq), and single-cell RNA sequencing (scRNA-seq) to enable researchers to further investigate the effects of this and similar compounds. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's activity.

Introduction

INCB059872 is an orally bioavailable small molecule that covalently binds to and inhibits LSD1 (also known as KDM1A).[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in regulating gene expression by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, **INCB059872** alters the histone methylation landscape, leading to the de-repression of tumor suppressor genes and the suppression of oncogenic pathways.[1] This activity has shown therapeutic potential in various malignancies, particularly in acute myeloid leukemia (AML).[2][3]



PRO-seq is a powerful technique that maps the location of actively transcribing RNA polymerases at single-nucleotide resolution.[4] This method provides a dynamic snapshot of gene expression by capturing nascent RNA transcripts. The application of PRO-seq has been pivotal in defining the immediate transcriptional consequences of **INCB059872** treatment, revealing rapid changes at both gene bodies and distal regulatory elements (enhancers).[2][3]

Mechanism of Action of INCB059872

INCB059872's primary mechanism of action involves the inhibition of the LSD1/CoREST complex. This complex is often recruited to chromatin by transcription factors such as Growth Factor Independence 1 (GFI1) and GFI1B to repress target gene expression. Key mechanistic findings from PRO-seq and related analyses include:

- De-repression of GFI1/GFI1B Target Genes: PRO-seq analysis in AML cell lines treated with INCB059872 revealed a rapid and significant upregulation of nascent transcription at genes and enhancers that are known targets of the GFI1/GFI1B repressor complex.[2][3] Motif analysis of the upregulated enhancer regions showed a strong enrichment for the GFI1/GFI1B binding motif.[5]
- Induction of Myeloid Differentiation: The de-repression of GFI1/GFI1B target genes by INCB059872 promotes a myeloid differentiation gene signature in AML cells.[6] This is evidenced by the upregulation of genes associated with hematopoietic cell lineage and myeloid cell differentiation, such as CSF1R and CD86.
- Enhancer-Driven Transcriptional Activation: A significant finding from PRO-seq studies was
 that the transcriptional changes at enhancers outnumbered those within gene bodies
 following INCB059872 treatment.[5] This highlights the critical role of enhancer regulation in
 the compound's mechanism of action.
- Impact on Megakaryocyte Maturation: While promoting myeloid differentiation, INCB059872
 has also been shown to stall the maturation of megakaryocyte progenitor cells.[6] This effect
 is also linked to the inactivation of GFI1/GFI1B and may explain the thrombocytopenia
 observed in preclinical models.[3][6]

Quantitative Data Summary



The following tables summarize key quantitative data from studies investigating the effects of **INCB059872**.

Table 1: In Vitro Activity of INCB059872 in AML Cell Lines

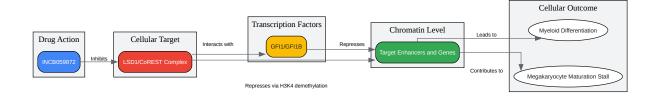
Cell Line	INCB059872 Concentration	Time Point	Effect	Reference
THP-1	25 nM	24 hours	Upregulation of 203 genes (>1.5- fold)	[5]
THP-1	25 nM	24 hours	Upregulation of nearly 1300 enhancers (>1.5- fold)	[5]
THP-1	25 nM	3 days	Induction of myeloid differentiation	[5]
MV-4-11	100 nM	24 hours	Upregulation of 1338 genes (>1.5-fold)	[5]

Table 2: PRO-seq Analysis of Transcriptional Changes in THP-1 Cells Treated with INCB059872 (25 nM)

Time Point	Upregulate d Genes (>1.5-fold)	Downregula ted Genes (>1.5-fold)	Upregulate d Enhancers (>1.5-fold)	Downregula ted Enhancers (>1.5-fold)	Reference
6 hours	~50	~25	~400	~100	[5]
12 hours	~100	~50	~800	~200	[5]
24 hours	203	~100	~1300	~300	[5]



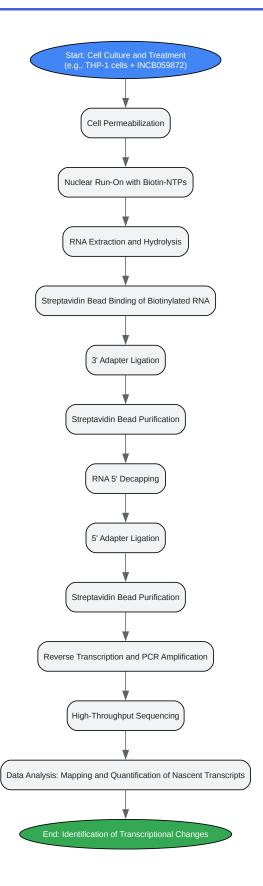
Signaling Pathways and Experimental Workflows



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INCB059872 Mechanism of Action





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PRO-seq Experimental Workflow



Detailed Experimental Protocols PRO-seq Protocol for Mammalian Cells

This protocol is adapted for adherent or suspension mammalian cells to analyze nascent transcription.

Materials:

- Cell Scrapers (for adherent cells)
- Ice-cold PBS
- Permeabilization Buffer (10 mM Tris-HCl pH 7.4, 300 mM Sucrose, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.05% Tween-20, 1 U/μL RNase inhibitor)
- Nuclear Run-On Buffer (5 mM Tris-HCl pH 8.0, 150 mM KCl, 2.5 mM MgCl2, 0.5 mM DTT, 1% Sarkosyl, 0.5 mM Biotin-11-ATP, 0.5 mM Biotin-11-CTP, 0.5 mM Biotin-11-GTP, 0.5 mM Biotin-11-UTP, 1 U/μL RNase inhibitor)
- TRIzol Reagent
- Streptavidin Magnetic Beads
- RNA Ligation and Library Preparation Kits (follow manufacturer's instructions)

Procedure:

- · Cell Harvesting and Permeabilization:
 - Harvest approximately 10 million cells per condition. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.
 - Incubate on ice for 5 minutes.
 - Pellet the permeabilized cells by centrifugation at 800 x g for 5 minutes at 4°C.



- Carefully remove the supernatant.
- Nuclear Run-On:
 - Resuspend the nuclear pellet in 100 μL of Nuclear Run-On Buffer.
 - Incubate at 37°C for 5 minutes.
- RNA Extraction:
 - Add 1 mL of TRIzol reagent to the nuclear run-on reaction and mix thoroughly.
 - Proceed with RNA extraction according to the TRIzol manufacturer's protocol.
 - Resuspend the final RNA pellet in RNase-free water.
- RNA Hydrolysis and Biotinylated RNA Enrichment:
 - Hydrolyze the RNA to an average size of ~100 nucleotides by incubating in a sodium hydroxide solution followed by neutralization.
 - Incubate the hydrolyzed RNA with streptavidin magnetic beads to enrich for biotinylated nascent transcripts.
 - Wash the beads extensively to remove non-biotinylated RNA.
- · Library Preparation and Sequencing:
 - Perform on-bead 3' adapter ligation.
 - Elute the RNA and perform 5' decapping and 5' adapter ligation.
 - Reverse transcribe the RNA to cDNA.
 - PCR amplify the cDNA library.
 - Perform high-throughput sequencing of the prepared library.

ChIP-seq Protocol for Histone Marks



This protocol is for the analysis of histone modifications in response to **INCB059872** treatment.

Materials:

- Formaldehyde (37%)
- Glycine
- Cell Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
- Dilution Buffer (16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, protease inhibitors)
- Antibody specific for the histone mark of interest (e.g., H3K4me2, H3K27ac)
- Protein A/G Magnetic Beads
- Wash Buffers (Low Salt, High Salt, LiCl)
- Elution Buffer (1% SDS, 0.1 M NaHCO3)
- RNase A and Proteinase K
- DNA Purification Kit

Procedure:

- Cross-linking:
 - Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the reaction with 125 mM glycine for 5 minutes.
- Cell Lysis and Chromatin Shearing:
 - Lyse the cells in Cell Lysis Buffer.



- Shear the chromatin to fragments of 200-500 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
- Immunoprecipitation:
 - Dilute the sheared chromatin with Dilution Buffer.
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.
 - Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
- Washes and Elution:
 - Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
 - Elute the chromatin from the beads using Elution Buffer.
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a DNA purification kit.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the purified DNA.
 - Perform high-throughput sequencing.

scRNA-seq Protocol for Bone Marrow Cells

This protocol is for analyzing the heterogeneity of cellular responses to **INCB059872** in a complex tissue like bone marrow.



Materials:

- Bone Marrow Aspirate
- · Red Blood Cell Lysis Buffer
- FACS Buffer (PBS with 2% FBS)
- Antibodies for cell surface markers (optional, for cell sorting)
- Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)
- Cell Viability Stain (e.g., Trypan Blue)

Procedure:

- Sample Preparation:
 - Isolate mononuclear cells from the bone marrow aspirate using density gradient centrifugation (e.g., Ficoll-Paque).
 - Lyse red blood cells using Red Blood Cell Lysis Buffer.
 - Wash the cells with FACS Buffer.
- Cell Sorting (Optional):
 - If specific cell populations are of interest, stain the cells with fluorescently labeled antibodies against cell surface markers.
 - Isolate the desired cell populations using fluorescence-activated cell sorting (FACS).
- Single-Cell Suspension and Quality Control:
 - Ensure the cells are in a single-cell suspension without clumps or debris.
 - Assess cell viability using a cell viability stain. Aim for >90% viability.



- Count the cells and adjust the concentration according to the requirements of the singlecell platform.
- Single-Cell Library Preparation and Sequencing:
 - Follow the manufacturer's protocol for the chosen single-cell RNA sequencing platform (e.g., 10x Genomics) to partition single cells and generate barcoded cDNA.
 - Prepare sequencing libraries from the barcoded cDNA.
 - Perform high-throughput sequencing.
- Data Analysis:
 - Use specialized software (e.g., Cell Ranger, Seurat) for demultiplexing, alignment, and quantification of gene expression at the single-cell level.
 - Perform downstream analyses such as clustering, cell type identification, and differential gene expression analysis between treated and control samples.

Conclusion

PRO-seq analysis has been a cornerstone in defining the mechanism of action of the LSD1 inhibitor INCB059872. It has provided unprecedented detail into the immediate transcriptional effects of the drug, revealing a primary role for the de-repression of GFI1/GFI1B-regulated genes and enhancers in promoting myeloid differentiation in AML. The detailed protocols provided herein serve as a resource for researchers to further investigate the effects of INCB059872 and other epigenetic modulators on transcriptional regulation. The integration of PRO-seq with other powerful techniques like ChIP-seq and scRNA-seq will continue to be crucial in advancing our understanding of drug mechanisms and in the development of novel cancer therapeutics.

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